

Application Notes and Protocols for the Laboratory Use of dmDNA31

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Compound of Interest

Compound Name: **dmDNA31**

Cat. No.: **B15559173**

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Introduction

dmDNA31, chemically known as 4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin, is a potent rifamycin-class antibiotic. It functions by inhibiting bacterial DNA-dependent RNA polymerase, thereby halting protein synthesis and leading to bacterial cell death^[1]. Due to its powerful bactericidal activity, particularly against stationary-phase and persister *Staphylococcus aureus*, **dmDNA31** has emerged as a critical payload in the development of antibody-antibiotic conjugates (AACs)^[1].

These application notes provide an overview of **dmDNA31**, its synthesis, and its primary application in the context of the antibody-antibiotic conjugate DSTA4637S. Detailed protocols for the characterization and in vitro evaluation of **dmDNA31** and its conjugates are also presented.

Physicochemical Properties and In Vitro Activity of dmDNA31

A summary of the key characteristics of **dmDNA31** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₅₀ H ₆₂ N ₄ O ₁₃	MedChemExpress
Molecular Weight	927.05 g/mol	MedChemExpress
Mechanism of Action	Inhibition of bacterial DNA-dependent RNA polymerase	[1]
Primary Target	Staphylococcus aureus	[1]

Laboratory Synthesis of dmDNA31

The precise, step-by-step synthesis protocol for **dmDNA31** is proprietary. However, based on the general synthesis of rifamycin analogs, a representative synthetic scheme can be proposed. The synthesis of rifalazil, a close analog of **dmDNA31**, involves the modification of the rifamycin S core. A plausible synthetic route for **dmDNA31** would likely start from a commercially available rifamycin derivative and involve a series of organic reactions to introduce the dimethylaminopiperidino and hydroxybenzoxazino moieties.

Disclaimer: The following is a generalized, representative protocol for the synthesis of a rifamycin analog and should be adapted and optimized by experienced synthetic chemists. It is not the specific protocol for **dmDNA31**.

Representative Synthetic Protocol for a Rifamycin Analog

This protocol outlines a potential multi-step synthesis of a complex rifamycin analog.

Materials:

- Rifamycin S
- Appropriate solvents (e.g., dichloromethane, methanol, dimethylformamide)
- Reagents for the introduction of the benzoxazine ring
- 4-dimethylaminopiperidine

- Protecting group reagents
- Deprotection reagents
- Purification media (e.g., silica gel for chromatography)
- Standard laboratory glassware and equipment

Procedure:

- Modification of the Rifamycin Core: Begin with the chemical modification of the ansa chain of Rifamycin S to introduce reactive sites for subsequent additions. This may involve protection of existing functional groups.
- Formation of the Benzoxazine Ring: React the modified rifamycin intermediate with appropriate precursors to form the benzoxazino group. This is a critical step that confers unique properties to the final molecule.
- Introduction of the Piperidine Moiety: Couple 4-dimethylaminopiperidine to the modified rifamycin-benzoxazine intermediate. This step may require activation of the rifamycin core.
- Deprotection: Remove any protecting groups used in the previous steps to yield the final compound.
- Purification: Purify the crude product using column chromatography to obtain **dmDNA31** of high purity.
- Characterization: Confirm the structure and purity of the synthesized **dmDNA31** using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Application in Antibody-Antibiotic Conjugates (AACs): DSTA4637S

The primary application of **dmDNA31** is as a cytotoxic payload in the AAC DSTA4637S (also known as DSTA4637A)[2][3]. DSTA4637S is designed to target and eliminate intracellular S.

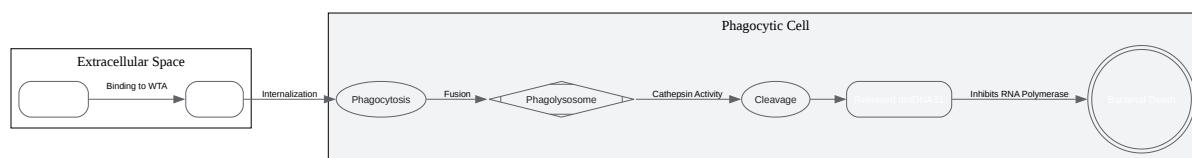
*aur*eus, a pathogen that can persist within host cells and evade conventional antibiotic therapies[2][4].

Components of DSTA4637S:

Component	Description
Antibody	A humanized IgG1 monoclonal antibody (Thiomab) that specifically targets the β -N-acetylglucosamine (β -GlcNAc) modification of wall teichoic acid (WTA) on the surface of <i>S. aureus</i> [5][6].
Linker	A protease-cleavable valine-citrulline (VC) linker[5][6][7].
Payload	dmDNA31, with an average drug-to-antibody ratio (DAR) of two[5][6][7].

Mechanism of Action of DSTA4637S

The targeted delivery and intracellular activation of **dmDNA31** by DSTA4637S is a multi-step process.



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Caption: Mechanism of action of the DSTA4637S antibody-antibiotic conjugate.

Experimental Protocols

Protocol for In Vitro Efficacy Testing of dmDNA31

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of **dmDNA31** against *S. aureus*.

Materials:

- **dmDNA31** stock solution (in a suitable solvent like DMSO)
- *S. aureus* strain (e.g., USA300)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare Bacterial Inoculum: Culture *S. aureus* in CAMHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of 5×10^5 CFU/mL.
- Serial Dilutions of **dmDNA31**: Prepare a series of two-fold dilutions of the **dmDNA31** stock solution in CAMHB in a 96-well plate.
- Inoculation: Add the bacterial inoculum to each well containing the **dmDNA31** dilutions. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **dmDNA31** that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol for In Vitro Evaluation of DSTA4637S Efficacy

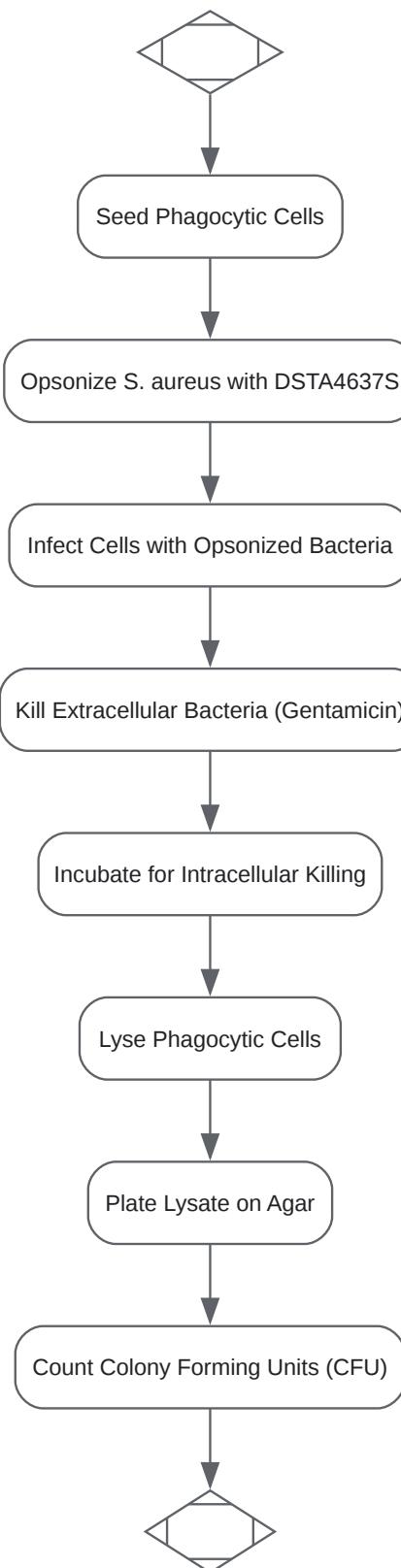
This protocol assesses the ability of DSTA4637S to kill intracellular *S. aureus*.

Materials:

- DSTA4637S
- *S. aureus* strain
- Phagocytic cells (e.g., macrophages)
- Cell culture medium
- Gentamicin
- Cell lysis buffer
- Agar plates

Procedure:

- Cell Seeding: Seed phagocytic cells in a multi-well plate and allow them to adhere.
- Opsonization of Bacteria: Incubate *S. aureus* with DSTA4637S to allow for opsonization.
- Infection of Cells: Add the opsonized bacteria to the phagocytic cells and allow for internalization.
- Extracellular Bacteria Killing: Add gentamicin to the medium to kill any remaining extracellular bacteria.
- Incubation with AAC: Incubate the infected cells for a defined period to allow for the intracellular release of **dmDNA31**.
- Cell Lysis and Bacterial Plating: Lyse the phagocytic cells to release the intracellular bacteria. Plate serial dilutions of the lysate on agar plates to determine the number of surviving bacteria (CFU).
- Data Analysis: Compare the CFU counts from cells treated with DSTA4637S to untreated controls to determine the intracellular killing efficacy.

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Caption: Workflow for the intracellular *S. aureus* killing assay.

Pharmacokinetic Data of DSTA4637S

The pharmacokinetic properties of DSTA4637S have been evaluated in both preclinical models and human clinical trials. The following tables summarize key pharmacokinetic parameters.

Pharmacokinetics of DSTA4637S in Healthy Volunteers (Single IV Dose)

Analyte	Dose (mg/kg)	Cmax (µg/mL)	AUC (day·µg/mL)	t _{1/2} (days)
DSTA4637S conjugate	5	115	703	4.3
15	344	2240	5.2	
50	1170	7940	5.8	
100	2240	15800	6.1	
150	3210	22800	5.9	
Total Antibody	5	116	2120	16.5
15	345	6640	18.8	
50	1180	23100	20.2	
100	2260	45400	21.5	
150	3240	66000	21.1	
Unconjugated dmDNA31	5	0.0003	0.002	3.9
15	0.0009	0.007	4.3	
50	0.0031	0.026	4.2	
100	0.0058	0.052	4.3	
150	0.0087	0.078	4.1	

Data adapted from a Phase 1 clinical trial in healthy volunteers. Cmax: Maximum concentration, AUC: Area under the curve, t_{1/2}: Half-life.

Pharmacokinetics of DSTA4637A in Rats (Single IV Dose)

Analyte	Dose (mg/kg)	Cmax (μg/mL)	AUC (day·μg/mL)	t _{1/2} (days)
Total Antibody	1	24.9	185	6.77
5	123	988	7.96	
50	1200	10700	9.27	
Antibody-conjugated dmDNA31	1	24.9	109	4.01
5	123	590	4.75	
50	1200	6360	5.56	

Data adapted from preclinical studies in rats.[\[8\]](#)

Conclusion

dmDNA31 is a highly effective antibiotic with significant potential in the fight against difficult-to-treat bacterial infections, particularly when utilized as the payload in an antibody-antibiotic conjugate like DSTA4637S. The targeted delivery system allows for the concentration of the cytotoxic agent at the site of infection, minimizing systemic exposure and potential side effects. The protocols and data presented here provide a foundation for researchers to further explore the applications of **dmDNA31** and similar compounds in the development of novel anti-infective therapies.

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